An In-depth Technical Guide to 2-Amino-N,N-diethyl-3-phenylpropanamide Hydrochloride
An In-depth Technical Guide to 2-Amino-N,N-diethyl-3-phenylpropanamide Hydrochloride
Introduction and Inferred Significance
2-Amino-N,N-diethyl-3-phenylpropanamide is a derivative of the natural amino acid L-phenylalanine. Its structure, featuring a chiral center at the alpha-carbon, a primary amino group, a bulky benzyl side chain, and a diethylamide at the C-terminus, suggests potential applications in medicinal chemistry and materials science. The diethylamide moiety significantly increases the lipophilicity compared to the parent amino acid, which could enhance its bioavailability and ability to cross cellular membranes. The primary amine and the amide bond provide sites for further chemical modification, making it a potentially valuable building block in drug discovery and peptide synthesis.[1][2] The hydrochloride salt form is expected to be a crystalline solid with improved solubility in aqueous media compared to the free base.
Predicted Physicochemical Properties
The following properties are predicted based on the structure and data from analogous compounds such as 2-amino-3-phenylpropanamide and other N,N-dialkyl amino acid amides.[3]
| Property | Predicted Value/Information | Rationale/Reference Analog |
| Molecular Formula | C₁₃H₂₁ClN₂O | Based on chemical structure |
| Molecular Weight | 256.77 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of amino amides |
| Melting Point | Expected to be >150 °C | Hydrochloride salts generally have high melting points |
| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane and ethyl acetate. Insoluble in non-polar solvents like hexanes. | The hydrochloride salt enhances aqueous solubility. The organic backbone provides solubility in polar organic solvents. |
| Stability | Stable under standard laboratory conditions. May be susceptible to hydrolysis under strong acidic or basic conditions.[4] | Amide bonds can be cleaved under harsh pH conditions.[4] |
| pKa (Primary Amine) | ~8.5 - 9.5 | Similar to the alpha-amino group of phenylalanine derivatives |
| Chirality | Exists as (S) and (R) enantiomers, or as a racemic mixture. | Derived from either L- or D-phenylalanine, or a racemic mixture. |
Synthesis and Purification
A plausible and efficient synthetic route to 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride involves the coupling of an N-protected phenylalanine with diethylamine, followed by deprotection.
Synthetic Workflow Overview
Caption: Proposed synthetic workflow for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.
Detailed Experimental Protocol
Expertise & Experience: The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic. It is stable under the basic or neutral conditions of the amide coupling reaction and can be easily removed under acidic conditions, which simultaneously facilitates the formation of the desired hydrochloride salt.[5] Coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) are highly efficient for forming amide bonds with secondary amines like diethylamine, minimizing side reactions.[6]
Protocol:
-
N-Protection of L-Phenylalanine:
-
Dissolve L-Phenylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in 1,4-dioxane dropwise at room temperature.
-
Stir the mixture overnight.
-
Acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product, Boc-L-Phenylalanine, with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected amino acid.
-
-
Amide Coupling with Diethylamine:
-
Dissolve Boc-L-Phenylalanine (1 equivalent) in dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add HOBt (1-Hydroxybenzotriazole, 1.2 equivalents) and HBTU (1.2 equivalents).
-
Add diisopropylethylamine (DIEA, 2.5 equivalents) and stir for 5 minutes.
-
Add diethylamine (1.5 equivalents) and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain Boc-2-amino-N,N-diethyl-3-phenylpropanamide.
-
-
Boc-Deprotection and Hydrochloride Salt Formation:
-
Dissolve the purified Boc-protected amide from the previous step in a minimal amount of ethyl acetate or 1,4-dioxane.
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
The product will precipitate out of the solution. If not, add diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride as a solid.
-
Analytical Characterization
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.
Analytical Workflow
Caption: Recommended analytical workflow for the characterization of the final product.
Spectroscopic and Chromatographic Methods
Trustworthiness: Each analytical technique provides a piece of the structural puzzle. NMR confirms the connectivity of atoms, Mass Spectrometry provides the molecular weight and fragmentation pattern, FTIR identifies functional groups, and HPLC assesses purity. This multi-faceted approach ensures a self-validating system for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in D₂O or DMSO-d₆):
-
Aromatic protons (phenyl group): Multiplet around 7.2-7.4 ppm.
-
Alpha-proton (CH-NH₂): A triplet or multiplet around 4.0-4.3 ppm.
-
Beta-protons (CH₂-Ph): Two diastereotopic protons appearing as a multiplet or two doublets of doublets around 2.9-3.3 ppm.
-
Ethyl group protons (-N(CH₂CH₃)₂): Two quartets (diastereotopic due to hindered rotation around the amide bond) around 3.2-3.6 ppm and two triplets around 1.0-1.3 ppm.
-
Amine protons (-NH₃⁺): A broad singlet around 8.0-9.0 ppm (in DMSO-d₆, exchanges in D₂O).
-
-
¹³C NMR (in D₂O or DMSO-d₆):
-
Carbonyl carbon (C=O): ~170-173 ppm.
-
Aromatic carbons: ~127-138 ppm.
-
Alpha-carbon (CH-NH₂): ~53-56 ppm.
-
Beta-carbon (CH₂-Ph): ~37-40 ppm.
-
Ethyl carbons (-N(CH₂CH₃)₂): ~40-43 ppm (CH₂) and ~12-15 ppm (CH₃).
-
-
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) is recommended.
-
Expected Ion (Positive Mode): The molecular ion [M+H]⁺ corresponding to the free base (m/z ≈ 221.16).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Tandem MS (MS/MS): Fragmentation of the parent ion would likely show a characteristic loss of the diethylamino group or cleavage at the benzylic position.[7][8]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
N-H stretch (from -NH₃⁺): Broad band around 3000-3300 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
-
Amide C=O stretch: Strong absorption around 1640-1660 cm⁻¹.
-
N-H bend (from -NH₃⁺): Around 1500-1600 cm⁻¹.
-
C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Reversed-phase HPLC (RP-HPLC) with a C18 column is suitable for purity assessment.[9][10]
-
Mobile Phase: A gradient of water and acetonitrile with an acidic modifier like trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at ~210 nm (for the amide bond) and ~254 nm (for the phenyl group).
-
Derivatization: For enhanced sensitivity, the primary amine can be derivatized pre-column with reagents like o-phthalaldehyde (OPA) for fluorescence detection.[10][11][12]
-
Safety and Handling
Authoritative Grounding: While a specific Safety Data Sheet (SDS) for this compound is unavailable, the safety precautions can be inferred from data on similar amino amides.[13][14][15]
-
Potential Hazards:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), a lab coat, and safety glasses or goggles.
-
-
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid breathing dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents and strong bases.
-
References
-
Rasayan Journal of Chemistry. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]
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PubChem. 2-Amino-3-phenylpropanamide. [Link]
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National Center for Biotechnology Information. (2021). Amide Bond Activation of Biological Molecules. PMC. [Link]
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Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
-
Journal of Peptide Science. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. [Link]
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National Center for Biotechnology Information. (2020). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PMC. [Link]
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Cosmetic Ingredient Review. (2013). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. [Link]
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MDPI. (2022). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. [Link]
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ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. [Link]
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PubMed. (2013). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. [Link]
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ACS Publications. (2018). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters. [Link]
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Shimadzu. Analytical Methods for Amino Acids. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2017). Analysis of amino acids by high performance liquid chromatography. [Link]
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Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]
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Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
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ACS Publications. (2015). Gas-phase fragmentation of the Ag+—phenylalanine complex: Cation—π interactions and radical cation formation. Journal of the American Society for Mass Spectrometry. [Link]
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National Center for Biotechnology Information. (2016). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. PMC. [Link]
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ACS Publications. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]
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HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]
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MDPI. (2022). C2-Symmetric Amino Acid Amide-Derived Organocatalysts. [Link]
-
MassBank. (2017). L-Phenylalanine; LC-ESI-QFT; MS2; CE: 50%; R=35000; [M+H]+. [Link]
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Monash University. Synthesis of N-Alkyl Amino Acids. [Link]
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Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]
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National Center for Biotechnology Information. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. PMC. [Link]
-
US Pharmacopeia (USP). Amino acid analysis. [Link]
-
ResearchGate. Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. [Link]
- Google Patents. Process of preparing n, n-dimethylamino alcohols.
-
Wikipedia. Phenylalanine. [Link]
- Google Patents.
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The Royal Society of Chemistry. Supplementary Information. [Link]
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